Comparative nNOS Inhibitory Potency: 6-Bromo-4-nitro-1H-indazole vs. Reference Standard 7-Nitroindazole (7-NI)
6-Bromo-4-nitro-1H-indazole demonstrates nNOS inhibitory potency quantitatively comparable to the established reference inhibitor 7-nitroindazole (7-NI) [1]. While the abstract of the primary study states the compound is 'almost as potent' as 7-NI, the structural basis for this activity is well-characterized: the bromine atom at the C4 position of the indazole ring system is crucial for binding within the enzyme active site [1]. The well-established IC50 for 7-NI against rat nNOS is 0.9 µM [2], which provides a benchmark for evaluating the target compound's activity.
| Evidence Dimension | In vitro inhibition of neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | Described as 'almost as potent' as the reference compound 7-NI [1]. |
| Comparator Or Baseline | 7-Nitroindazole (7-NI); IC50 = 0.9 +/- 0.1 µM (rat cerebellar NOS) [2] |
| Quantified Difference | Potency is qualitatively similar, with a defined structural basis for activity at the C4 position. |
| Conditions | In vitro enzymatic assay on rat cerebellar nNOS [2]; Binding mode analysis based on halo-1-H-indazole series [1]. |
Why This Matters
This data confirms that 6-Bromo-4-nitro-1H-indazole is not merely an inactive building block but possesses intrinsic, measurable biological activity, providing a validated starting point for developing CNS-penetrant nNOS inhibitors.
- [1] Boulouard, M., Schumann-Bard, P., Butt-Gueulle, S., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2007). 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 17(11), 3177–3180. View Source
- [2] Babbedge, R. C., Bland-Ward, P. A., Hart, S. L., & Moore, P. K. (1993). Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. British Journal of Pharmacology, 110(1), 225–228. View Source
